molecular formula C10H13F2NO B7859707 [(2,3-Difluorophenyl)methyl](2-methoxyethyl)amine

[(2,3-Difluorophenyl)methyl](2-methoxyethyl)amine

Cat. No.: B7859707
M. Wt: 201.21 g/mol
InChI Key: TUIGHPAVVOPTGX-UHFFFAOYSA-N
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Description

Significance of Fluorine Incorporation in Organic Molecules for Advanced Chemical Research

The substitution of hydrogen with fluorine in an organic molecule can dramatically alter its electronic properties, conformation, lipophilicity, and metabolic stability. In the realm of medicinal chemistry, these changes can lead to improved drug efficacy, enhanced binding affinity to biological targets, and better pharmacokinetic profiles. mdpi.comnih.gov For instance, the high electronegativity of fluorine can lower the pKa of nearby amine groups, influencing a drug's absorption and distribution in the body. Furthermore, the carbon-fluorine bond is exceptionally stable, which can block sites of metabolic oxidation and thereby increase the half-life of a drug. nih.gov This metabolic stability is a crucial factor in designing more robust and effective pharmaceutical agents. In materials science, fluorination is employed to enhance thermal stability, chemical resistance, and to modify the surface properties of polymers and other materials.

The Role of Amines in Contemporary Organic Synthesis and Materials Science

Amines are fundamental building blocks in organic chemistry, serving as key intermediates in the synthesis of a vast array of complex molecules, including pharmaceuticals, agrochemicals, and dyes. Their basicity and nucleophilicity make them versatile reactants in a multitude of chemical transformations. In materials science, amines are integral components of polymers like polyurethanes and polyamides, contributing to their structural integrity and functionality. Furthermore, the ability of amines to form hydrogen bonds and interact with metal ions makes them valuable in the design of supramolecular assemblies and functional materials.

Structural Overview of the (2,3-Difluorophenyl)methylamine Framework

The (2,3-Difluorophenyl)methylamine scaffold is a key structural motif that combines the advantageous properties of a difluorinated aromatic ring with the versatile reactivity of a benzylamine (B48309). The presence and position of the two fluorine atoms on the phenyl ring are critical. The ortho and meta positioning of the fluorine atoms in the 2,3-difluoro arrangement creates a specific electronic environment that can influence the reactivity of the benzylic position and the basicity of the amine. This particular substitution pattern can also induce specific conformational preferences that may be crucial for binding to biological targets. mdpi.com The benzylamine unit itself provides a flexible linker and a reactive site for further chemical modifications, making this scaffold a valuable starting point for the synthesis of diverse and complex molecules.

Despite a comprehensive search of scientific literature and patent databases, detailed research findings, including specific synthetic procedures, characterization data (such as NMR, IR, and mass spectrometry), and documented applications for the exact compound (2,3-Difluorophenyl)methylamine, are not publicly available. General synthetic methods for analogous fluorinated benzylamines, such as reductive amination of the corresponding aldehyde (2,3-difluorobenzaldehyde) with the appropriate amine (2-methoxyethylamine), can be postulated. However, without specific experimental validation and characterization, any detailed discussion would be speculative.

The following tables provide generalized data for the constituent parts of the target molecule, based on available information for similar compounds, to offer a theoretical perspective.

Table 1: General Physicochemical Properties of Structurally Related Compounds

PropertyGeneral Observation for Fluorinated BenzylaminesGeneral Observation for N-(2-methoxyethyl)amines
Boiling PointGenerally higher than non-fluorinated analogs due to increased polarity and intermolecular forces.Varies depending on the other substituent on the nitrogen.
SolubilityLipophilicity is influenced by fluorination; often soluble in organic solvents.The ether linkage can increase water solubility compared to simple alkylamines.
Basicity (pKa)The electron-withdrawing fluorine atoms on the phenyl ring typically reduce the basicity of the amine.The ether oxygen can have a slight electron-withdrawing effect, potentially lowering basicity.

Table 2: Predicted Spectroscopic Data for (2,3-Difluorophenyl)methylamine

SpectroscopyPredicted Salient Features
¹H NMR Aromatic protons in the 2,3-difluorophenyl region would show complex splitting patterns due to H-H and H-F coupling. Signals for the benzylic (Ar-CH₂-N), methylene (B1212753) (N-CH₂-CH₂-O), methoxy (B1213986) (O-CH₃), and other methylene protons would be expected in their characteristic regions.
¹³C NMR Carbons attached to fluorine would exhibit large C-F coupling constants. The chemical shifts of the aromatic carbons would be significantly influenced by the fluorine substituents. Signals for the aliphatic carbons would appear in the expected upfield regions.
¹⁹F NMR Two distinct signals would be expected for the two non-equivalent fluorine atoms on the aromatic ring, with their chemical shifts being characteristic of ortho and meta fluorine substitution.
Mass Spec. The molecular ion peak would correspond to the exact mass of the compound. Fragmentation patterns would likely involve cleavage at the benzylic position and fragmentation of the methoxyethyl side chain.

It is important to emphasize that the information in these tables is based on general principles of organic chemistry and data from analogous structures, and not from direct experimental measurement of (2,3-Difluorophenyl)methylamine. The absence of specific literature on this compound suggests it may be a novel chemical entity or an intermediate in proprietary research that has not been disclosed in the public domain. Further experimental investigation would be required to fully characterize its properties and potential applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(2,3-difluorophenyl)methyl]-2-methoxyethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2NO/c1-14-6-5-13-7-8-3-2-4-9(11)10(8)12/h2-4,13H,5-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUIGHPAVVOPTGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCC1=C(C(=CC=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of 2,3 Difluorophenyl Methylamine

Influence of Fluorine Substitution on Reactivity

Steric Considerations of the Difluorophenyl Moiety on Reaction Profiles

The spatial arrangement of atoms, or steric effects, plays a critical role in dictating the reactivity and conformational preferences of molecules. In the case of amines featuring a 2,3-difluorophenyl group, the presence of fluorine atoms ortho to the benzylic carbon introduces significant steric and electronic considerations that influence reaction profiles.

Fluorine, while being the smallest halogen, possesses a van der Waals radius of 1.47 Å, which is larger than that of hydrogen (1.20 Å). The placement of a fluorine atom at the ortho position of the phenyl ring creates steric hindrance around the benzylic methylene (B1212753) group attached to the amine nitrogen. This steric bulk can impede the approach of reagents, thereby influencing the rate and selectivity of reactions occurring at the benzylic position or the amine itself. For instance, in nucleophilic substitution reactions where the amine might act as a nucleophile, the difluorophenyl group can sterically shield the nitrogen's lone pair, potentially slowing the reaction rate compared to a non-fluorinated analogue.

Furthermore, the substitution pattern affects the molecule's conformational preferences. The 1,3-difluoro substitution pattern is known to strongly influence alkane chain conformation, an effect that can be magnified upon chain extension. nih.gov In (2,3-Difluorophenyl)methylamine, repulsive steric interactions between the ortho-fluorine and the substituents on the nitrogen can lead to a preferred rotational conformation (rotamer) that minimizes these interactions. This conformational bias can, in turn, affect intramolecular reactions or interactions with biological targets by pre-organizing the molecule into a specific shape.

Computational studies on related fluorinated systems have shown that steric repulsion between substituents is a major factor in determining stereoselectivity. nih.gov For example, the steric clash between a catalyst's side arm and a substrate's substituent can be the determining factor for the stereochemical outcome of a reaction. nih.gov Similarly, the steric demands of the difluorophenyl group can influence the stereoselectivity of reactions at chiral centers adjacent to the amine.

The table below summarizes the impact of ortho-fluorine substitution on reaction characteristics based on established principles.

Reaction Characteristic Influence of 2,3-Difluorophenyl Moiety Underlying Reason
Reaction Rate Generally decreased for reactions at the benzylic carbon or amine nitrogen.Steric hindrance from the ortho-fluorine atom impedes reagent approach.
Regioselectivity Can be enhanced in reactions involving the aromatic ring.The steric bulk can block certain positions, directing reagents to less hindered sites.
Stereoselectivity Influences the diastereomeric or enantiomeric outcome of reactions.Preferred conformations adopted to minimize steric strain can lead to facial selectivity.
Molecular Conformation Induces a strong conformational bias.Minimization of steric repulsion between the ortho-fluorine and amine substituents. nih.gov

Mechanistic Studies of Key Transformations Relevant to Fluorinated Amines

Aminofluorination, the addition of both an amino group and a fluorine atom across a double bond, is a powerful method for synthesizing valuable β-fluoroamines. Many modern aminofluorination reactions proceed through radical intermediates, often generated via photoredox catalysis. organic-chemistry.org

A common strategy involves the generation of a nitrogen-centered radical. For instance, a shelf-stable N-Ts-protected 1-aminopyridine salt can serve as a nitrogen-radical precursor. organic-chemistry.org Under visible light irradiation, a photocatalyst, such as [Ir(ppy)₂(dtbbpy)][PF₆], becomes excited and can induce a single-electron transfer (SET) to the precursor, leading to the formation of a nitrogen-centered radical.

The proposed mechanism for a photoredox-catalyzed aminofluorination of an alkene is as follows:

Photocatalyst Excitation: The photocatalyst (PC) absorbs visible light to reach an excited state (PC*).

Radical Generation: The excited photocatalyst is quenched by an amine precursor (e.g., an N-aminopyridinium salt), generating a nitrogen-centered radical via SET.

Radical Addition: The electrophilic nitrogen-centered radical adds to an alkene, forming a carbon-centered radical intermediate.

Fluorination: This carbon radical is then trapped by a fluoride (B91410) source, such as hydrogen fluoride-pyridine (Olah's reagent), to yield the β-fluoroamine product. organic-chemistry.org

Alternatively, an aminyl radical cation can be generated, which then adds to the alkene. nih.gov The resulting carbon-centered radical can then be trapped by a fluoride source. Trapping experiments using radical scavengers like TEMPO have provided evidence for the involvement of these radical pathways. organic-chemistry.org

The table below outlines key radical intermediates and their roles in aminofluorination.

Radical Intermediate Generation Method Role in Aminofluorination
Nitrogen-Centered Radical (Amidyl/Aminyl) Single-electron reduction of precursors like N-aminopyridinium salts or O-acylhydroxylamines. organic-chemistry.orgnih.govAdds to the alkene to initiate the difunctionalization.
Carbon-Centered Radical Formed after the addition of the nitrogen radical to the alkene.Trapped by a fluoride source to form the final C-F bond.
Amine Radical Cation Single-electron oxidation of tertiary amines or from O-benzoylhydroxylamines in the presence of acid. nih.govnih.govActs as an electrophile that adds to the alkene.

Transition metal catalysis provides a powerful platform for the synthesis of fluorinated amines, often through C-H activation or cross-coupling reactions. The elucidation of the catalytic cycles is crucial for understanding reaction mechanisms and optimizing conditions. Palladium and copper are commonly used metals for these transformations.

Palladium-Catalyzed C(sp³)–H Fluorination: A notable example is the palladium-catalyzed fluorination of unactivated C(sp³)–H bonds, often directed by a bidentate ligand attached to the amine substrate. iu.edu The generally accepted catalytic cycle proceeds through a Pd(II)/Pd(IV) pathway:

C–H Activation: The Pd(II) catalyst coordinates to the directing group, and a cyclometalation step occurs, forming a palladacycle intermediate via C–H bond activation. iu.edu

Oxidative Addition: The resulting Pd(II) complex reacts with an electrophilic fluorine source, such as Selectfluor. This step involves the oxidative addition of the N–F bond to the palladium center, generating a high-valent Pd(IV) species. iu.edunih.gov

Reductive Elimination: The Pd(IV) intermediate undergoes reductive elimination to form the C–F bond and regenerate the Pd(II) catalyst, which can then re-enter the catalytic cycle. iu.edunih.gov

Copper-Catalyzed Aminofluorination: Copper catalysts are also effective in mediating the aminofluorination of alkenes. A proposed mechanism involves a Cu(I)/Cu(III) cycle or a radical pathway initiated by a copper catalyst. In one proposed pathway for a three-component aminofluorination:

Initiation: A Cu(I) catalyst reacts with an amine precursor (e.g., an O-benzoylhydroxylamine) and an acid source to generate a protonated aminyl radical cation. nih.gov

Alkene Amination: This electrophilic radical adds to the alkene, forming a carbon-centered radical.

Fluorination: The carbon radical is then trapped by a fluoride source. It is proposed that this step can be mediated by the copper catalyst, possibly involving a Cu(III)-F intermediate that undergoes reductive elimination to form the C-F bond and regenerate a Cu(I) or Cu(II) species which is then reduced to re-enter the cycle. nih.govrsc.org

The table below summarizes the key steps in these metal-catalyzed cycles.

Catalyst System Key Mechanistic Steps Intermediate Metal Oxidation States
Palladium/Directing Group C–H Activation → Oxidative Addition (N-F source) → Reductive Elimination (C-F formation)Pd(II) ↔ Pd(IV) iu.edu
Copper/Amine & F⁻ Source Oxidative Addition/Radical Generation → Alkene Amination → Reductive Elimination/Radical TrappingCu(I) ↔ Cu(III) or Cu(I)/Cu(II) redox cycling nih.govrsc.org

In many fluorination reactions, particularly those proceeding via radical mechanisms, amine bases and hydrogen-atom donors play crucial, non-passive roles that extend beyond simple acid scavenging or quenching.

Role of Amine Bases: Tertiary amines are frequently used as additives in photoredox catalysis. While they can act as simple bases, their primary role is often as a sacrificial electron donor (reductive quencher). nih.govacs.org

Reductive Quenching: An excited photocatalyst (PC) can be reductively quenched by a tertiary amine (e.g., triethylamine (B128534), Et₃N). The amine undergoes a single-electron transfer (SET) to the PC, regenerating the ground-state photocatalyst in a more highly reducing state and forming an amine radical cation (Et₃N•⁺). acs.org

Generation of Reactive Intermediates: The amine radical cation is a key intermediate. It is highly acidic and can be deprotonated at an α-C-H position by a base (or another amine molecule) to form a highly reducing α-amino radical. nih.gov This α-amino radical can then participate in the desired reaction, for example, by reducing a substrate to initiate a radical chain.

Role of Hydrogen-Atom Donors (HAT Donors): Hydrogen-atom donors are critical in radical chain reactions, often for the final product-forming step or for propagating the chain. In the context of fluorinated amine synthesis, such as in radical cyclization reactions, HAT donors are essential.

Radical Propagation/Termination: After a carbon-centered radical has been formed (e.g., through intramolecular cyclization), a HAT donor (like PhSiH₃ or a tertiary amine with a weak C-H bond) can donate a hydrogen atom to this radical. nih.govnih.gov This quenches the carbon radical, forming the final product, and generates a new radical from the HAT donor, which can propagate the chain.

Modulating Reactivity: In some contexts, hydrogen bonding from protic sources (which can be considered H-atom donors in a broader sense) can modulate the reactivity and nucleophilicity of the fluoride source. nih.govrsc.org For example, alcohols can form hydrogen bonds with fluoride ions, tuning their basicity and promoting nucleophilic substitution (Sₙ2) over elimination (E2) pathways. nih.gov This interaction can create a "controllable" fluoride nucleophile, enhancing selectivity. nih.gov

The table below details the functions of these additives in fluorination reactions.

Additive Type Example Primary Function(s) in Fluorination Reactions
Tertiary Amine Base Triethylamine (Et₃N), DIPEA- Sacrificial reductive quencher of photocatalysts. acs.org - Precursor to α-amino radicals via deprotonation of the amine radical cation. nih.gov
Hydrogen-Atom Donor Phenylsilane (PhSiH₃), Thiols- Quenches carbon-centered radicals to form the final C-H bond in product. - Propagates radical chain reactions. nih.gov
Protic Additive (H-bond donor) Alcohols (e.g., tBuOH), HFIP- Modulates fluoride nucleophilicity and basicity via hydrogen bonding. nih.gov - Can promote selective Sₙ2 fluorination over E2 elimination. nih.gov

Advanced Spectroscopic and Structural Characterization of 2,3 Difluorophenyl Methylamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

The ¹H NMR spectrum of (2,3-Difluorophenyl)methylamine is expected to show distinct signals corresponding to each unique proton environment in the molecule. The integration of these signals would correspond to the number of protons in each environment.

Aromatic Region (approx. 6.9-7.4 ppm): The three protons on the 2,3-difluorophenyl ring would appear in this region as complex multiplets. The complexity arises from both proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) coupling, making first-order analysis challenging.

Benzylic Protons (-CH₂-Ar, approx. 3.7-3.9 ppm): The two protons of the methylene (B1212753) group attached to the aromatic ring are expected to appear as a singlet or a narrow triplet if coupling to the fluorine atoms is resolved.

Methoxyethyl Protons:

-O-CH₃ (approx. 3.3-3.4 ppm): The three protons of the methoxy (B1213986) group would typically appear as a sharp singlet.

-O-CH₂- (approx. 3.5-3.7 ppm): The two protons of the methylene group adjacent to the oxygen atom are expected to be a triplet, coupled to the neighboring N-CH₂ group. st-andrews.ac.uk

-N-CH₂- (approx. 2.7-2.9 ppm): The two protons of the methylene group adjacent to the nitrogen atom would also appear as a triplet, coupled to the O-CH₂ group. st-andrews.ac.uk

The amine proton (-NH-) signal can be broad and its chemical shift is highly dependent on solvent and concentration; it may not be readily observed.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
Aromatic (C₄-H, C₅-H, C₆-H) 6.9 - 7.4 m 3H
Benzylic (-CH₂-Ar) 3.7 - 3.9 s or t 2H
Methylene (-O-CH₂-) 3.5 - 3.7 t 2H
Methoxy (-OCH₃) 3.3 - 3.4 s 3H

Note: Data are predicted based on analogous structures and general NMR principles. Actual values may vary.

¹³C and ¹⁹F NMR spectra are vital for confirming the carbon skeleton and the substitution pattern of the fluorinated ring.

¹³C NMR Spectroscopy: The spectrum would show ten distinct signals for each carbon atom. The carbons of the difluorophenyl ring (approx. 110-155 ppm) will appear as doublets or doublet of doublets due to one-bond (¹JCF) and multi-bond (nJCF) carbon-fluorine coupling, which is a definitive indicator of fluorine substitution. mdpi.com The C-F coupling constants are instrumental in assigning the specific carbon atoms within the aromatic ring. The aliphatic carbons of the methoxyethyl and benzyl (B1604629) groups would appear in the upfield region (approx. 50-70 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Atom Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
C-F (Aromatic) 145 - 155 dd
C-Ar (Aromatic) 110 - 140 d or m
-O-CH₂- 68 - 72 t
-OCH₃ 58 - 60 q
-CH₂-Ar 53 - 57 t

Note: Multiplicity refers to the splitting pattern in a proton-coupled spectrum. In a standard broadband-decoupled spectrum, all signals would appear as singlets, doublets, or doublet of doublets due to C-F coupling.

¹⁹F NMR Spectroscopy: This technique is highly sensitive to the environment of fluorine atoms. For a 2,3-difluorophenyl group, two distinct signals are expected. mdpi.com These signals would likely appear as doublets due to coupling to each other (³JFF). Further coupling to adjacent aromatic protons (³JFH, ⁴JFH) would add complexity to the signals, appearing as multiplets. The chemical shifts in ¹⁹F NMR are highly characteristic of the substitution pattern on the aromatic ring. beilstein-journals.org

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning all proton and carbon signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the -N-CH₂- and -O-CH₂- protons of the methoxyethyl group, confirming their adjacency.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal by linking it to its attached proton(s) (e.g., pairing the benzylic proton signal with the benzylic carbon signal).

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

C-F Stretching: Strong, characteristic absorption bands in the IR spectrum between 1200 and 1300 cm⁻¹ would be indicative of the C-F bonds on the aromatic ring. bris.ac.uk

C-O-C Stretching: A strong, prominent band, typically around 1100-1120 cm⁻¹, would be observed due to the asymmetric stretching of the ether linkage in the methoxyethyl group.

Aromatic C=C Stretching: Multiple bands in the 1450-1620 cm⁻¹ region would correspond to the stretching vibrations of the carbon-carbon bonds within the phenyl ring.

C-H Stretching: Signals in the 2850-3000 cm⁻¹ region would arise from the aliphatic C-H bonds, while weaker bands above 3000 cm⁻¹ would correspond to the aromatic C-H bonds.

C-N Stretching: This vibration typically appears as a medium to weak band in the 1020-1250 cm⁻¹ range.

Raman spectroscopy would complement the IR data, particularly for the symmetric vibrations of the aromatic ring, which are often more intense in the Raman spectrum.

Table 3: Key Predicted IR Absorption Bands

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch 3030 - 3100 Weak-Medium
Aliphatic C-H Stretch 2850 - 2980 Medium
Aromatic C=C Stretch 1450 - 1620 Medium-Strong
C-F Stretch 1200 - 1300 Strong
C-O-C Asymmetric Stretch 1100 - 1120 Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental formula.

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of (2,3-Difluorophenyl)methylamine. The technique measures the mass of the molecular ion with very high precision (typically to four or five decimal places).

The molecular formula of the compound is C₁₀H₁₃F₂NO. HRMS analysis, often using electrospray ionization (ESI), would detect the protonated molecule [M+H]⁺. The calculated exact mass of this ion is 202.10440 u. The experimental measurement of a mass that matches this theoretical value to within a few parts per million (ppm) would provide unambiguous confirmation of the molecular formula, distinguishing it from any other combination of atoms that might have the same nominal mass.

Analysis of Fragmentation Pathways

In mass spectrometry, the fragmentation of a molecule like (2,3-Difluorophenyl)methylamine would be expected to follow predictable pathways based on the stability of the resulting ions. The structure of the parent compound contains several key functional groups that would influence its fragmentation under electron ionization (EI) or other ionization methods.

Key structural features influencing fragmentation include:

The difluorophenyl group: This aromatic ring with two fluorine substituents would be a stable fragment.

The benzylic C-N bond: Cleavage at this position is common, leading to the formation of a stable difluorobenzyl cation or a radical.

The ether linkage (C-O-C) in the 2-methoxyethyl group: Ether linkages can undergo cleavage to form oxonium ions.

The amine nitrogen: The nitrogen atom plays a crucial role in directing fragmentation through the formation of stable iminium ions.

Expected Fragmentation Pathways:

A hypothetical fragmentation scheme would likely involve initial cleavage of the bonds adjacent to the nitrogen atom (alpha-cleavage), which is a dominant fragmentation pathway for amines.

Formation of the Difluorobenzyl Cation: Cleavage of the C-N bond between the methylene group and the nitrogen could yield a difluorobenzyl cation (C₇H₅F₂⁺).

Formation of an Iminium Ion: Cleavage of the bond between the 2,3-difluorophenylmethyl group and the nitrogen could also lead to the formation of an iminium ion derived from the (2-methoxyethyl)amine portion.

Cleavage within the 2-Methoxyethyl Group: Fragmentation within the 2-methoxyethyl side chain could occur, for example, through the loss of a methoxy radical (•OCH₃) or a formaldehyde (B43269) molecule (CH₂O).

A detailed analysis would require an actual mass spectrum to identify the specific mass-to-charge ratios (m/z) of the fragment ions and their relative abundances. This data would then be used to propose and confirm the fragmentation pathways.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic analysis of (2,3-Difluorophenyl)methylamine would provide a wealth of structural information.

Determination of Bond Lengths, Bond Angles, and Torsion Angles

If a suitable single crystal of the compound were grown and analyzed, X-ray diffraction would yield the precise coordinates of each atom in the crystal lattice. From these coordinates, it would be possible to calculate:

Bond Lengths: The distances between bonded atoms (e.g., C-F, C-N, C-O, C-C, C-H). These values would provide insight into the bonding characteristics within the molecule.

Bond Angles: The angles formed by three connected atoms (e.g., C-N-C, C-O-C). These angles define the local geometry around each atom.

Torsion Angles (Dihedral Angles): The angles between four consecutively bonded atoms. Torsion angles describe the conformation of the molecule, for instance, the rotation around the C-N and C-O single bonds.

This data would be presented in tabular format, allowing for a detailed examination of the molecular geometry.

Analysis of Crystal Packing and Intermolecular Interactions

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This includes the identification and characterization of intermolecular interactions that hold the crystal together. For (2,3-Difluorophenyl)methylamine, potential intermolecular interactions could include:

Hydrogen Bonding: Although the secondary amine has a hydrogen atom that can act as a hydrogen bond donor, the presence of strong acceptors would be necessary for this interaction to be significant. The fluorine and oxygen atoms could potentially act as weak hydrogen bond acceptors.

Dipole-Dipole Interactions: The polar C-F and C-O bonds would create molecular dipoles, leading to dipole-dipole interactions that influence the orientation of molecules within the crystal.

π-π Stacking: The difluorophenyl rings could potentially engage in π-π stacking interactions, where the aromatic rings of adjacent molecules are arranged in a parallel or offset fashion.

The analysis of these interactions is crucial for understanding the solid-state properties of the compound.

Computational and Theoretical Studies of 2,3 Difluorophenyl Methylamine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule in the absence of environmental effects. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying molecules of moderate size. arxiv.orgarxiv.org For (2,3-Difluorophenyl)methylamine, DFT calculations, typically using hybrid functionals like B3LYP or PBE0 with basis sets such as 6-311++G(d,p), are employed to determine its most stable three-dimensional structure. nih.govnih.govmdpi.com

Electronic Structure Analysis: Once the optimized geometry is obtained, DFT is used to analyze the electronic structure. This includes examining the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial for predicting reactivity. For an amine, the HOMO is typically localized on the nitrogen atom's lone pair of electrons. The electron-withdrawing fluorine atoms are expected to lower the energy of the HOMO, which has direct implications for the molecule's basicity and nucleophilicity.

Molecular Electrostatic Potential (MEP) maps can also be generated. acs.org These maps visualize the charge distribution on the molecule's surface, identifying electron-rich regions (typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (colored blue), which are prone to nucleophilic attack. For (2,3-Difluorophenyl)methylamine, the MEP would show a region of high negative potential around the nitrogen atom, confirming it as the primary site of basicity.

Table 1: Predicted Geometrical Parameters for (2,3-Difluorophenyl)methylamine using DFT
ParameterPredicted ValueDescription
C-N Bond Length~1.47 ÅTypical single bond length between an sp³ carbon and an sp³ nitrogen.
C-F Bond Length~1.35 ÅCharacteristic length for a fluorine atom attached to an aromatic ring.
N-H Bond Length~1.01 ÅStandard length for an N-H bond in a primary amine.
C(phenyl)-C(methyl) Bond Length~1.51 ÅTypical single bond between an sp² and an sp³ carbon.
C-N-H Bond Angle~109°Approximate tetrahedral geometry around the nitrogen atom.
Dihedral Angle (F-C-C-C)VariesDescribes the planarity and orientation of the fluorine atoms relative to the ring.

Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD), offer higher levels of theory and can provide more accurate predictions for certain properties, including spectroscopic parameters. nih.govnih.gov

Vibrational Spectroscopy (IR): By calculating the second derivatives of the energy with respect to atomic positions, the vibrational frequencies of the molecule can be predicted. These theoretical frequencies correspond to the absorption peaks in an infrared (IR) spectrum. For (2,3-Difluorophenyl)methylamine, key predicted vibrations would include the N-H stretching frequencies (typically around 3300-3500 cm⁻¹), C-H stretching, C-N stretching, and the characteristic C-F stretching frequencies (around 1100-1300 cm⁻¹).

NMR Spectroscopy: Theoretical calculations can predict the nuclear magnetic resonance (NMR) chemical shifts. This is achieved by calculating the magnetic shielding tensor for each nucleus in the presence of an external magnetic field. Comparing computed ¹H, ¹³C, and ¹⁹F NMR shifts with experimental data is a powerful method for structure verification. The predicted ¹⁹F NMR shifts would be particularly important for confirming the substitution pattern on the aromatic ring.

Quantum chemical calculations are invaluable for exploring the potential energy surface of a chemical reaction. amazonaws.comresearchgate.net This involves identifying the structures of reactants, products, and, crucially, the transition state (TS)—the highest energy point along the reaction pathway.

For (2,3-Difluorophenyl)methylamine, a fundamental reaction is the protonation of the amine group. Calculations can determine the proton affinity and the gas-phase basicity by computing the energy change for the reaction: C₇H₆F₂CH₂NH₂ + H⁺ → C₇H₆F₂CH₂NH₃⁺

By locating the transition state for a given reaction, the activation energy (the energy barrier that must be overcome) can be calculated. mdpi.com This information is critical for predicting reaction rates and understanding reaction mechanisms at a molecular level. For instance, the nucleophilic substitution reaction of the amine with an electrophile could be modeled to understand how the difluorophenyl group affects the reaction kinetics compared to unsubstituted benzylamine (B48309).

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. biorxiv.orgresearchgate.netnih.gov (2,3-Difluorophenyl)methylamine is a flexible molecule with several rotatable bonds, leading to multiple possible conformations (rotamers).

MD simulations model the movement of atoms by solving Newton's equations of motion. A force field, which is a set of parameters describing the potential energy of the system, is used to define the forces between atoms. By simulating the molecule's movement over nanoseconds or longer, MD can explore its conformational landscape. upc.edubiorxiv.org

These simulations can reveal:

Preferred Conformations: The most frequently adopted shapes of the molecule in a given environment (e.g., in a vacuum, water, or a nonpolar solvent).

Conformational Transitions: The energy barriers and rates of conversion between different conformations.

Solvation Effects: How interactions with solvent molecules influence the conformational preferences and dynamics of the amine.

For (2,3-Difluorophenyl)methylamine, MD simulations would be particularly useful for understanding the rotational freedom around the C(aryl)-CH₂ and CH₂-NH₂ bonds and predicting the dominant conformation in solution.

Elucidation of Structure-Reactivity Relationships from Computational Models

A primary goal of computational chemistry is to connect a molecule's structure to its reactivity. nih.govchemrxiv.orgchemrxiv.org By analyzing the electronic properties and energies derived from quantum calculations, a detailed picture of the chemical behavior of (2,3-Difluorophenyl)methylamine can be constructed.

The basicity and nucleophilicity of the amine group are its most defining chemical characteristics. libretexts.orgstudysmarter.co.uk

Basicity is a thermodynamic measure of a molecule's ability to accept a proton. It is typically quantified by the pKa of its conjugate acid. Computationally, the pKa can be estimated by calculating the Gibbs free energy change (ΔG) for the protonation reaction in a simulated solvent environment.

Nucleophilicity is a kinetic measure of a molecule's ability to donate its lone pair of electrons to an electrophile. masterorganicchemistry.com While harder to quantify with a single parameter, nucleophilicity trends can be inferred from electronic structure properties, such as the energy of the HOMO and the charge on the nitrogen atom.

For (2,3-Difluorophenyl)methylamine, the two fluorine atoms on the phenyl ring are strongly electron-withdrawing. Through an inductive effect, they pull electron density away from the aromatic ring and, subsequently, from the benzylic CH₂-NH₂ group. This effect decreases the electron density on the nitrogen atom's lone pair, making it less available to bond with a proton (lower basicity) or attack an electrophile (lower nucleophilicity) compared to unsubstituted benzylamine. Computational models can precisely quantify this electronic influence. nih.gov

Table 2: Comparison of Predicted Basicity (pKa of Conjugate Acid) for Related Amines
CompoundPredicted pKa (Conjugate Acid)Rationale
Methylamine (B109427)~10.6Alkyl group is electron-donating, increasing basicity.
Benzylamine~9.3Phenyl group is weakly electron-withdrawing compared to an alkyl group.
(2,3-Difluorophenyl)methylamine < 9.3 The two fluorine atoms are strongly electron-withdrawing, significantly reducing the electron density on the nitrogen and lowering basicity.
Aniline~4.6Nitrogen lone pair is delocalized into the aromatic ring, greatly reducing basicity.

Analysis of Electronic Effects of Fluorine Substitution on Reactivity

The introduction of fluorine atoms onto an aromatic ring profoundly alters the molecule's electronic properties, which in turn governs its reactivity. In the case of (2,3-Difluorophenyl)methylamine, the two fluorine atoms at the ortho and meta positions exert a significant and complex influence on the electron density distribution of the phenyl ring and the reactivity of the benzylic amine side chain. This influence is primarily a combination of two opposing electronic effects: the inductive effect (-I) and the mesomeric (resonance) effect (+M).

Inductive versus Mesomeric Effects:

Fluorine is the most electronegative element, resulting in a powerful electron-withdrawing inductive effect (-I). This effect operates through the sigma (σ) bonds, causing a polarization of electron density towards the fluorine atoms and away from the carbon atoms of the benzene (B151609) ring. This withdrawal of electron density deactivates the ring towards electrophilic attack and influences the acidity/basicity of substituents attached to it.

Influence of 2,3-Difluoro Substitution Pattern:

The specific positioning of the fluorine atoms at the C2 (ortho) and C3 (meta) positions creates a unique electronic environment.

C2-Fluorine (ortho): This fluorine atom exerts a strong -I effect on the adjacent C1 carbon (the ipso-carbon to which the methylamine group is attached) and the C2 carbon. It also has a +M effect that would increase electron density at the C1, C3, and C5 positions.

C3-Fluorine (meta): This fluorine atom also exerts a strong -I effect, primarily influencing its immediate neighbors (C2, C3, and C4). Its +M effect would direct electron density to the C2, C4, and C6 positions.

The cumulative result is a significant withdrawal of electron density from the aromatic ring, making it electron-deficient compared to benzene or benzylamine. This deactivation generally reduces the ring's susceptibility to electrophilic aromatic substitution.

Effects on the Methylamine Side Chain:

The strong inductive withdrawal of electron density from the phenyl ring extends to the benzylic carbon (the -CH2- group). This makes the benzylic carbon more electrophilic. Furthermore, the electron-deficient nature of the ring affects the basicity of the amine group. The electron-withdrawing fluorine atoms decrease the electron density on the nitrogen atom, making its lone pair less available to accept a proton. Consequently, (2,3-Difluorophenyl)methylamine is expected to be a weaker base than the non-fluorinated benzylamine.

Computational Analysis and Data:

Computational chemistry provides powerful tools to quantify these electronic effects. Methods like Density Functional Theory (DFT) are used to calculate molecular properties such as electrostatic potential (ESP) maps and Natural Bond Orbital (NBO) charges, which visualize and quantify electron distribution.

Electrostatic Potential (ESP) Maps: ESP maps illustrate the charge distribution on the molecular surface. For a molecule like (2,3-Difluorophenyl)methylamine, the ESP map would show a region of high positive potential (typically colored blue) on the aromatic ring, indicating electron deficiency due to the fluorine atoms. In contrast, the region around the nitrogen atom would have a negative potential (red), though its intensity would be reduced compared to unsubstituted benzylamine.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a localized picture of chemical bonds and atomic charges. By calculating the partial charges on each atom, it can quantify the electron-withdrawing effect of the fluorine substituents.

SubstituentPositionσ_metaσ_paraDominant Effect
-Fmeta0.340.06Strong Inductive (-I)
-Fpara0.340.06Strong Inductive (-I)
-CH3meta-0.07-0.17Inductive/Hyperconjugation (+I)
-NO2meta0.710.78Strong Inductive & Resonance (-I, -M)
Data sourced from established physical organic chemistry literature.

Further insight can be gained by comparing the calculated interaction energies of simplified models, such as difluorotoluene, which demonstrate the energetic consequences of fluorine substitution.

Molecule PairCalculation LevelInteraction Energy (ΔE, kcal/mol)
Adenine : ThymineB3LYP/6-31G-13.0
Adenine : 2,4-DifluorotolueneB3LYP/6-31G-4.2
This table illustrates how difluoro-substitution in a toluene (B28343) ring (a structural analog to the phenylmethyl part of the target compound) weakens its non-covalent interaction potential compared to a standard DNA base pair, reflecting the altered electronic landscape.

Supramolecular Chemistry Involving 2,3 Difluorophenyl Methylamine

Exploration of Non-Covalent Interactions

The specific arrangement of functional groups in (2,3-Difluorophenyl)methylamine allows for a variety of non-covalent interactions that are fundamental to its supramolecular behavior. These interactions include hydrogen bonding networks, halogen bonding, and aromatic π-stacking.

Hydrogen Bonding Networks Involving Amine and Methoxy (B1213986) Oxygen

Table 1: Potential Hydrogen Bonding Interactions

Donor Acceptor Type Significance
Amine (N-H) Methoxy (O) Intramolecular/Intermolecular Influences molecular conformation and crystal packing

Halogen Bonding Interactions Directed by Fluorine Atoms

The two fluorine atoms on the phenyl ring introduce the possibility of halogen bonding. wikipedia.org A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species. acs.orgnih.gov While fluorine is the most electronegative halogen, it is generally a weak halogen bond donor. wikipedia.org However, in certain contexts, particularly when attached to an electron-withdrawing ring, fluorine can participate in halogen bonds with strong nucleophiles. acs.org In the case of (2,3-Difluorophenyl)methylamine, potential halogen bond acceptors could be the amine nitrogen or the methoxy oxygen of a neighboring molecule. These interactions, though likely weak, could play a role in fine-tuning the supramolecular architecture. The directionality of halogen bonds can lead to highly ordered structures. nih.gov

Aromatic Interactions and π-Stacking Involving the Difluorophenyl Ring

The difluorophenyl ring is a key player in directing supramolecular assembly through aromatic interactions. The introduction of electron-withdrawing fluorine atoms polarizes the π-system of the benzene (B151609) ring, which can lead to favorable π-π stacking interactions. nih.gov These interactions can occur in a face-to-face or offset fashion and are crucial in the formation of columnar or layered structures. researchgate.netrsc.org The polarized nature of the difluorophenyl ring can also lead to other types of interactions, such as C-H···π interactions, where a C-H bond from a neighboring molecule interacts with the face of the aromatic ring. researchgate.net

Investigation of Self-Assembly Processes and Hierarchical Structures

The combination of hydrogen bonding, potential halogen bonding, and π-stacking interactions can lead to the self-assembly of (2,3-Difluorophenyl)methylamine into well-defined hierarchical structures. The fluorinated nature of the molecule can significantly influence these processes. rsc.orgrsc.org Fluorination is known to affect the stability and ordering of self-assembled monolayers. rsc.orgresearchgate.net It is plausible that in solution or in the solid state, this compound could form various nanostructures, such as nanofibers, sheets, or vesicles, depending on the conditions. rsc.orgresearchgate.net The balance between the different non-covalent forces would determine the final morphology of the self-assembled structures. nih.gov

Studies in Host-Guest Chemistry and Inclusion Complexes

The structural features of (2,3-Difluorophenyl)methylamine suggest its potential use in host-guest chemistry. wikipedia.org While the molecule itself is not a pre-organized macrocyclic host, its self-assembled structures could create cavities capable of encapsulating smaller guest molecules. chemrxiv.org The aromatic difluorophenyl ring could interact with electron-rich or electron-poor aromatic guests through π-π stacking. acs.org Furthermore, the amine and methoxy groups could form hydrogen bonds with suitable guest molecules. The principles of molecular recognition, driven by these non-covalent interactions, would govern the selectivity of any potential host-guest system. wikipedia.orgnih.gov The study of such inclusion complexes could provide insights into the binding capabilities and potential applications of this compound in areas such as sensing or separation. researchgate.net

Q & A

Q. What are the most reliable synthetic routes for (2,3-Difluorophenyl)methylamine, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via reductive amination between 2,3-difluorobenzaldehyde and 2-methoxyethylamine, followed by hydrogenation using catalysts like palladium on carbon. A scalable approach involves intermediate purification via column chromatography and optimization of reaction temperature (0–25°C) to minimize side products . For stereochemical control, chiral auxiliaries or enantioselective catalysts (e.g., borane-pyridine complexes) are recommended . Yield improvements (>75%) are achievable by adjusting solvent polarity (e.g., ethyl acetate vs. methanol) and stoichiometric ratios of reagents .

Q. Which analytical techniques are critical for characterizing (2,3-Difluorophenyl)methylamine, and how should data be interpreted?

Methodological Answer:

  • LCMS (Liquid Chromatography-Mass Spectrometry): Confirm molecular weight (e.g., m/z 231.2 [M+H]⁺) and purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients. Retention times (e.g., 1.03–1.52 minutes) should align with standardized protocols .
  • ¹H/¹³C NMR: Key signals include δ 3.4–3.6 ppm (methoxyethyl OCH₃), δ 6.8–7.2 ppm (difluorophenyl aromatic protons), and δ 2.8–3.2 ppm (CH₂-NH). Coupling constants (e.g., J = 8–12 Hz for aromatic F-C-F) validate substituent positions .
  • HPLC: Monitor enantiomeric excess using chiral columns (e.g., Chiralpak AD-H) under isocratic conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for intermediates during synthesis?

Methodological Answer: Discrepancies in NMR or LCMS data often arise from residual solvents, tautomerism, or diastereomeric byproducts. Strategies include:

  • 2D NMR (COSY, HSQC): Assign overlapping signals (e.g., methoxyethyl vs. amine protons) and confirm connectivity .
  • X-ray Crystallography: Resolve ambiguous stereochemistry for crystalline intermediates (e.g., chiral centers in pyrrolidine derivatives) .
  • Isotopic Labeling: Use deuterated solvents to distinguish exchangeable protons (e.g., NH groups) .

Q. What strategies are effective for enhancing the compound’s solubility in aqueous media for biological assays?

Methodological Answer: The compound’s lipophilicity (logP ≈ 2.1) limits aqueous solubility. Solutions include:

  • Salt Formation: React with HCl or citric acid to form water-soluble salts (e.g., hydrochloride salts confirmed via LCMS m/z shifts) .
  • Co-Solvent Systems: Use DMSO:water (≤10% v/v) or cyclodextrin inclusion complexes to stabilize the amine in buffer .
  • Prodrug Derivatization: Introduce phosphate or PEG groups at the methoxyethyl chain to improve hydrophilicity .

Q. How can computational modeling predict the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina): Simulate binding to receptors (e.g., GPCRs or enzymes) using the difluorophenyl group as a hydrophobic anchor. Validate with free energy calculations (MM-GBSA) .
  • QSAR Studies: Coramine substituent effects (e.g., fluorine electronegativity) with activity data from analogs (e.g., 2,3-difluorophenethylamine derivatives) .
  • MD Simulations: Assess stability of ligand-receptor complexes over 100-ns trajectories to identify critical hydrogen bonds (e.g., NH···O interactions) .

Q. What are the challenges in scaling up synthesis, and how can they be mitigated?

Methodological Answer:

  • Byproduct Formation: Optimize catalyst loading (e.g., 5% Pd/C) and reduce reaction time via microwave-assisted synthesis (80°C, 30 minutes) .
  • Purification Bottlenecks: Replace column chromatography with continuous flow crystallization or membrane filtration .
  • Thermal Sensitivity: Use in-line FTIR to monitor exothermic reactions (e.g., reductive amination) and prevent decomposition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.